molecular formula C11H16N2 B8451558 4-Cyclopentylbenzene-1,2-diamine

4-Cyclopentylbenzene-1,2-diamine

Cat. No.: B8451558
M. Wt: 176.26 g/mol
InChI Key: GEYLIBQSTUUZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyclopentyl-piperazin-1-yl)-benzene-1,2-diamine (CAS: 611226-18-7) is a benzene-1,2-diamine derivative featuring a cyclopentyl-substituted piperazine moiety at the 4-position of the aromatic ring. Its molecular formula is C₁₅H₂₄N₄, with a molecular weight of 260.382 g/mol .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-cyclopentylbenzene-1,2-diamine

InChI

InChI=1S/C11H16N2/c12-10-6-5-9(7-11(10)13)8-3-1-2-4-8/h5-8H,1-4,12-13H2

InChI Key

GEYLIBQSTUUZIK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=C(C=C2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares 4-(4-cyclopentyl-piperazin-1-yl)-benzene-1,2-diamine with key analogues:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Characteristics
4-(4-Cyclopentyl-piperazinyl)-benzene-1,2-diamine Cyclopentyl-piperazinyl group C₁₅H₂₄N₄ 260.382 Bulky, nitrogen-rich substituent; potential for hydrogen bonding and steric hindrance
4-Methylbenzene-1,2-diamine Methyl (-CH₃) C₇H₁₀N₂ 122.17 Electron-donating group; moderate solubility and reactivity in indoloquinoxaline synthesis
4-Chlorobenzene-1,2-diamine Chloro (-Cl) C₆H₆ClN₂ 142.58 Electron-withdrawing group; used in Chan–Lam coupling for drug intermediates
4-Nitrobenzene-1,2-diamine Nitro (-NO₂) C₆H₅N₃O₂ 167.12 Strong electron-withdrawing effect; low solubility and poor yields in kinase inhibitor synthesis
4-(Methylsulfonyl)benzene-1,2-diamine Methylsulfonyl (-SO₂CH₃) C₇H₁₀N₂O₂S 186.23 Polar substituent; specialized laboratory applications

Physicochemical Properties

  • Solubility : The cyclopentyl-piperazinyl group likely reduces aqueous solubility compared to methyl or chloro substituents due to increased hydrophobicity. Nitro and methylsulfonyl groups exhibit polar effects but face solubility challenges in organic media .
  • Stability : Simple diamines (e.g., 4-methyl, 4-chloro) are prone to oxidation and often used immediately post-synthesis . The cyclopentyl-piperazinyl derivative’s stability remains uncharacterized but may benefit from steric protection of the amine groups.

Key Research Findings and Trends

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -Cl, -NO₂) accelerate electrophilic substitution but reduce nucleophilicity of the diamine, whereas electron-donating groups (e.g., -CH₃) enhance coupling yields in heterocycle synthesis .

Steric and Solubility Trade-offs : The cyclopentyl-piperazinyl group’s bulk may hinder crystallization but improve membrane permeability in drug design, contrasting with smaller substituents like -CH₃ or -Cl .

Synthetic Feasibility : Nitro and methylsulfonyl derivatives require specialized conditions (e.g., anhydrous solvents, catalysts), whereas methyl and chloro analogues are more straightforward to synthesize .

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